Cycloheptane-1,2-diamine dihydrochloride
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Overview
Description
Cycloheptane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H16N2.2ClH. It is a derivative of cycloheptane, where two amine groups are attached to the first and second carbon atoms of the cycloheptane ring, and it is stabilized as a dihydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptane-1,2-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reduction of cycloheptane-1,2-dione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting cycloheptane-1,2-diol is then converted to the diamine through a reaction with ammonia or an amine source under appropriate conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cycloheptane-1,2-dinitrile. This process is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: Cycloheptane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptane-1,2-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of cycloheptane-1,2-dione to cycloheptane-1,2-diol using reducing agents such as NaBH4 or LiAlH4.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, mild to moderate temperatures.
Major Products:
Oxidation: Cycloheptane-1,2-dione.
Reduction: Cycloheptane-1,2-diol.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
Cycloheptane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and ligands for catalysis.
Biology: Employed in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
Cycloheptane-1,2-diamine dihydrochloride can be compared with other similar compounds such as cyclohexane-1,2-diamine and cyclopentane-1,2-diamine. While all these compounds share the presence of diamine groups, their ring sizes and conformations differ, leading to variations in their chemical reactivity and applications. This compound is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties .
Comparison with Similar Compounds
- Cyclohexane-1,2-diamine
- Cyclopentane-1,2-diamine
- Cyclooctane-1,2-diamine
Biological Activity
Cycloheptane-1,2-diamine dihydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Profile
- Molecular Formula : C₇H₁₈Cl₂N₂
- Molecular Weight : Approximately 195.15 g/mol
- Appearance : White to light yellow crystalline powder
- Solubility : Soluble in water, making it accessible for biological studies
This compound acts primarily through its amine functional groups, which allow for interactions with various biomolecules. The compound can serve as an enzyme inhibitor or activator depending on the biochemical context. Its chiral nature enables it to form specific complexes with metal ions and organic substrates, enhancing its reactivity and stability in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.
Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Antiviral Activity
The compound has also been explored for its antiviral properties. Preliminary studies suggest it may inhibit viral replication through interference with viral entry mechanisms or replication processes .
Other Biological Effects
This compound has been studied for additional biological activities, including:
- Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing cytokine release.
- Antioxidant Properties : The compound has potential as an antioxidant, protecting cells from oxidative stress.
Case Studies
-
Case Study on Antimicrobial Efficacy
A study conducted on the efficacy of this compound against Staphylococcus aureus showed significant inhibition at concentrations as low as 50 µg/mL. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents. -
Antiviral Research
In a recent investigation into the antiviral properties of cycloheptane derivatives, researchers found that this compound effectively inhibited the replication of influenza virus in vitro. The mechanism was attributed to its ability to disrupt viral envelope integrity.
Research Findings
Recent studies have focused on the following aspects:
Properties
Molecular Formula |
C7H18Cl2N2 |
---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
cycloheptane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c8-6-4-2-1-3-5-7(6)9;;/h6-7H,1-5,8-9H2;2*1H |
InChI Key |
UJOOFCPCSYHQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)N)N.Cl.Cl |
Origin of Product |
United States |
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